
Drospirenone Lactol Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drospirenone Lactol Impurity, also known as 5’-Hydroxy Drospirenone, is a chemical compound with the molecular formula C24H32O3 and a molecular weight of 368.5 g/mol . It is a derivative of Drospirenone, a synthetic progestin used in oral contraceptives. This compound is primarily used in pharmaceutical research and development, particularly in the analysis and quality control of Drospirenone-containing products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Drospirenone Lactol Impurity involves several steps, starting from Drospirenone. The key steps include hydroxylation and lactol formation. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformation. For example, hydroxylation can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Drospirenone Lactol Impurity undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Drospirenone Lactol Impurity has several scientific research applications, including:
Pharmaceutical Research: Used in the development and validation of analytical methods for Drospirenone-containing products.
Quality Control: Employed in the quality control of pharmaceutical formulations to ensure the purity and stability of Drospirenone.
Method Validation: Utilized in method validation studies for regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF).
Mecanismo De Acción
The mechanism of action of Drospirenone Lactol Impurity is related to its parent compound, Drospirenone. Drospirenone acts as a progestin by binding to progesterone receptors, thereby inhibiting ovulation and altering the endometrial lining. The lactol impurity itself may not have significant biological activity but is important for understanding the overall pharmacokinetics and stability of Drospirenone .
Comparación Con Compuestos Similares
Similar Compounds
Drospirenone: The parent compound, used in oral contraceptives.
Drospirenone Acid (sodium salt): A related compound with a similar structure.
Drospirenone Diol Impurity: Another impurity related to Drospirenone.
Uniqueness
Drospirenone Lactol Impurity is unique due to its specific hydroxylation and lactol formation, which distinguishes it from other Drospirenone-related compounds. This uniqueness is important for analytical and quality control purposes in pharmaceutical research .
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3 |
Clave InChI |
GCPALHVCPNEJKY-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


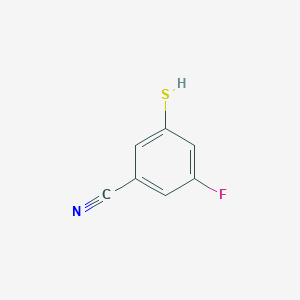
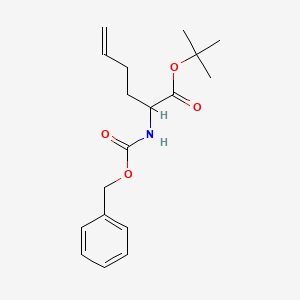
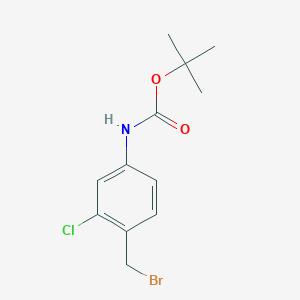

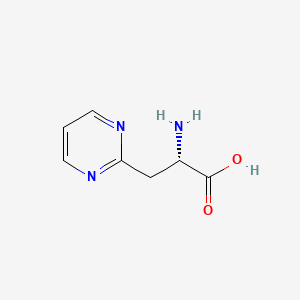
![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
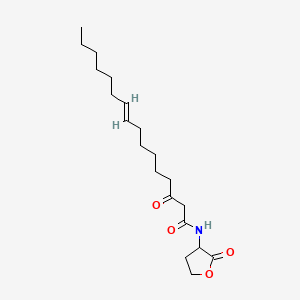
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)

![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)
![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)


![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)
